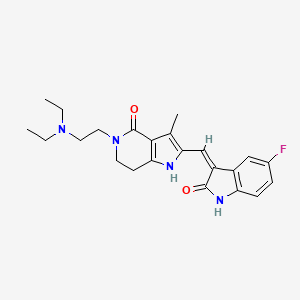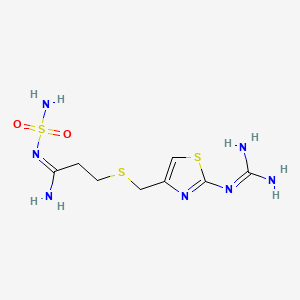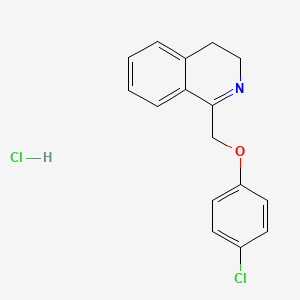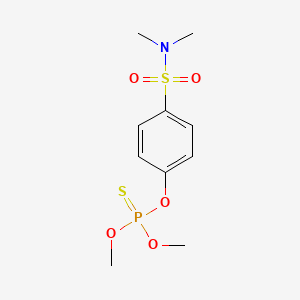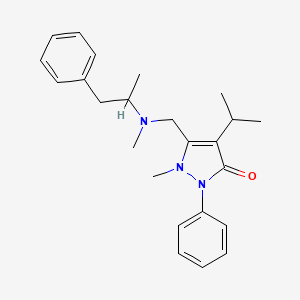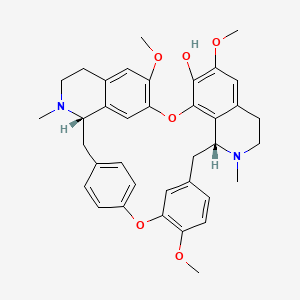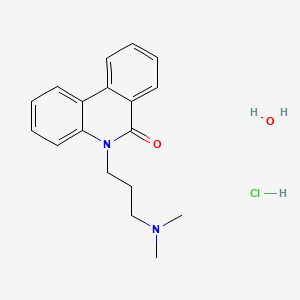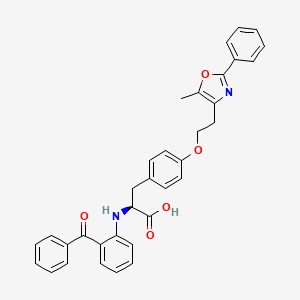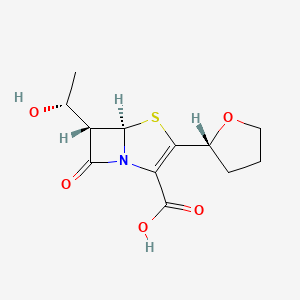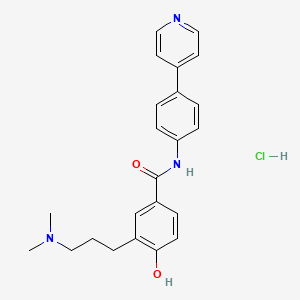
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
Overview
Description
GR 55562 dihydrochloride is a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. This compound is primarily used in scientific research to study the role of serotonin in various physiological and pathological processes .
Mechanism of Action
Target of Action
GR 55562 dihydrochloride is a selective competitive antagonist for the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the neurotransmission of serotonin in the brain.
Mode of Action
As a competitive antagonist , GR 55562 dihydrochloride binds to the 5-HT1B and 5-HT1D receptors, preventing serotonin from binding to these receptors . This inhibits the activation of these receptors by serotonin, thereby modulating the neurotransmission of serotonin.
Biochemical Analysis
Biochemical Properties
GR 55562 dihydrochloride interacts with the 5-HT 1B and 5-HT 1D receptors, exhibiting pK B values of 7.3 and 6.3 respectively . It shows only weak binding at a number of other 5-HT subtypes .
Cellular Effects
The effects of GR 55562 dihydrochloride on cells are primarily mediated through its antagonistic action on the 5-HT 1B and 5-HT 1D receptors . This can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
GR 55562 dihydrochloride exerts its effects at the molecular level by binding to the 5-HT 1B and 5-HT 1D receptors and acting as a competitive antagonist . This can lead to changes in gene expression and enzyme activity.
Preparation Methods
The synthesis of GR 55562 dihydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
GR 55562 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GR 55562 dihydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the properties and behavior of serotonin receptors.
Biology: It is used to investigate the role of serotonin in various biological processes, including neurotransmission and hormone regulation.
Medicine: It is used to explore potential therapeutic applications for conditions such as depression, anxiety, and other neurological disorders.
Industry: It is used in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
GR 55562 dihydrochloride is unique in its high selectivity for the 5-HT1B receptor. Similar compounds include:
GR 127935: Another selective 5-HT1B receptor antagonist.
SB 216641: A selective 5-HT1B receptor antagonist with a different chemical structure.
WAY 100635: A selective 5-HT1A receptor antagonist, which is used for comparison in studies involving serotonin receptors
These compounds are used in similar research applications but differ in their selectivity and chemical properties, making GR 55562 dihydrochloride a valuable tool for specific studies .
Properties
IUPAC Name |
3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2.2ClH/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18;;/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKWJHYQFQONBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



